molecular formula C19H21F3N4O3S B2970375 3,5-dimethyl-4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole CAS No. 1203266-65-2

3,5-dimethyl-4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole

Cat. No.: B2970375
CAS No.: 1203266-65-2
M. Wt: 442.46
InChI Key: WWNWVSITAAZNAX-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole is a useful research compound. Its molecular formula is C19H21F3N4O3S and its molecular weight is 442.46. The purity is usually 95%.
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Properties

IUPAC Name

3,5-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3S/c1-12-17(13(2)29-24-12)30(27,28)25-9-7-14(8-10-25)11-26-16-6-4-3-5-15(16)23-18(26)19(20,21)22/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNWVSITAAZNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Isoxazole ring : Known for various biological activities.
  • Piperidine moiety : Often associated with neuropharmacological effects.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity :
    • Compounds with imidazole structures have been shown to inhibit farnesyltransferase (FT), an enzyme involved in cancer cell proliferation. For instance, derivatives of imidazole demonstrated significant inhibitory effects on FT with IC50 values in the nanomolar range .
  • Antimicrobial Activity :
    • Certain piperidine derivatives have exhibited antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
  • Neuropharmacological Effects :
    • The piperidine component is often linked to activity at neurotransmitter receptors, which can influence mood and cognition .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference Source
Enzymatic InhibitionFT inhibition (IC50 ~ 24 nM)
AntimicrobialEffective against Xanthomonas and Fusarium
NeuropharmacologicalModulation of serotonin and dopamine transporters

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity : A study reported that imidazole derivatives showed significant antitumor effects in vivo, with phenotypic reversion observed in transformed cells . This suggests that similar mechanisms may be applicable to this compound).
  • Hemorrheological Activity : Another investigation highlighted that a structurally related compound demonstrated hemorheological activity comparable to established angioprotective agents like pentoxifylline . This may indicate potential cardiovascular benefits.
  • Molecular Docking Studies : Computational studies have suggested that the binding affinity of this compound to various targets could be significant, warranting further investigation into its therapeutic potential.

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